molecular formula C13H16F4N4O B2830709 4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one CAS No. 2380072-06-8

4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2830709
CAS No.: 2380072-06-8
M. Wt: 320.292
InChI Key: LIDFLEPECSXGOR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound characterized by the presence of multiple fluorine atoms, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,4-diamino-6-methylpyrimidine with fluorinating agents to introduce the fluorine atom at the desired position.

    Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with appropriate alkylating agents.

    Coupling Reactions: The pyrimidine and piperazine rings are then coupled using a suitable linker, such as a butanone derivative, under conditions that promote nucleophilic substitution.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the butanone moiety.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound’s interactions with biological macromolecules such as proteins and nucleic acids are studied to understand its mechanism of action.

    Industrial Applications: Its stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but lacks the piperazine and pyrimidine rings.

    5-Fluoro-6-methylpyrimidine derivatives: Share the pyrimidine core but differ in the substituents attached to the ring.

Uniqueness

4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is unique due to the combination of trifluoromethyl, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N4O/c1-9-11(14)12(19-8-18-9)21-6-4-20(5-7-21)10(22)2-3-13(15,16)17/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFLEPECSXGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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